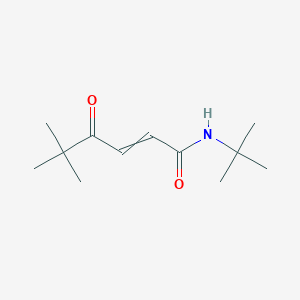
N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide is an organic compound with the molecular formula C12H21NO2 It is characterized by the presence of a tert-butyl group, a dimethyl group, and an oxohexenamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide typically involves the reaction of tert-butylamine with 5,5-dimethyl-4-oxohex-2-enoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl and dimethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. These interactions are mediated by the functional groups present in the molecule, such as the oxo and amide groups .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylacrylamide: Similar in structure but lacks the dimethyl and oxo groups.
N-tert-Butylprop-2-enamide: Another related compound with different substituents on the amide group.
Uniqueness
N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide is unique due to the presence of both tert-butyl and dimethyl groups, which confer distinct chemical properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
652964-98-2 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-tert-butyl-5,5-dimethyl-4-oxohex-2-enamide |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)9(14)7-8-10(15)13-12(4,5)6/h7-8H,1-6H3,(H,13,15) |
InChI Key |
SAVGEMZBTIZFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C=CC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















